molecular formula C7H3BrF3IO B2496728 2-Bromo-1-iodo-3-(trifluoromethoxy)benzene CAS No. 1261752-43-5

2-Bromo-1-iodo-3-(trifluoromethoxy)benzene

Cat. No.: B2496728
CAS No.: 1261752-43-5
M. Wt: 366.904
InChI Key: QUFASQNMCCVOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-iodo-3-(trifluoromethoxy)benzene is an organohalide compound with the molecular formula C7H3BrF3IO It is characterized by the presence of bromine, iodine, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-iodo-3-(trifluoromethoxy)benzene typically involves halogenation reactions. One common method is the sequential halogenation of a benzene derivative. For instance, starting with 3-(trifluoromethoxy)aniline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom. Subsequently, iodination can be performed using iodine or an iodine source like potassium iodide (KI) in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-iodo-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Coupling: Palladium catalysts, boronic acids, or esters in the presence of a base like potassium carbonate (K2CO3).

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Coupling: Formation of biaryl compounds.

    Oxidation/Reduction: Formation of corresponding oxidized or reduced products.

Scientific Research Applications

2-Bromo-1-iodo-3-(trifluoromethoxy)benzene has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Material Science: Employed in the development of new materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Chemical Biology: Utilized in the study of biological pathways and the development of chemical probes

Mechanism of Action

The mechanism of action of 2-Bromo-1-iodo-3-(trifluoromethoxy)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the trifluoromethoxy group. This activation facilitates nucleophilic substitution and coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 1-Iodo-3,5-bis(trifluoromethyl)benzene
  • 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene

Uniqueness

2-Bromo-1-iodo-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the bromine, iodine, and trifluoromethoxy groups on the benzene ring. This unique arrangement imparts distinct reactivity patterns and makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-bromo-1-iodo-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3IO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFASQNMCCVOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.